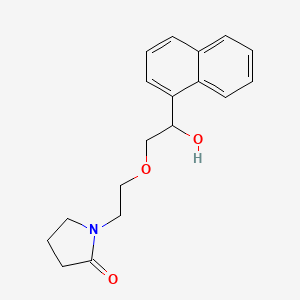
Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-) is a complex organometallic compound that features antimony, tin, and thiocyanate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-) typically involves the reaction of tetraphenylstibonium bromide with triphenyl(thiocyanato-N)stannate. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-) can undergo various types of chemical reactions, including:
Substitution Reactions: The thiocyanato group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation states of antimony and tin.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and thiols. Reactions are typically carried out in polar solvents like acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin or organoantimony compounds, while oxidation and reduction reactions can lead to changes in the oxidation states of the metal centers.
Applications De Recherche Scientifique
Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-) has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organometallic compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-) involves its interaction with various molecular targets. The thiocyanato group can participate in coordination chemistry, forming complexes with metal ions. The antimony and tin centers can undergo redox reactions, influencing the compound’s reactivity and stability. These interactions can affect biological pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetraphenylphosphonium bromotriphenyl(thiocyanato-N)stannate(1-)
- Tetraphenylarsenium bromotriphenyl(thiocyanato-N)stannate(1-)
- Tetraphenylbismuthium bromotriphenyl(thiocyanato-N)stannate(1-)
Uniqueness
Tetraphenylstibonium bromotriphenyl(thiocyanato-N)stannate(1-) is unique due to the presence of antimony, which imparts distinct electronic and steric properties compared to its phosphorus, arsenic, and bismuth analogs
Propriétés
Numéro CAS |
158932-63-9 |
|---|---|
Formule moléculaire |
C43H35BrNSSbSn |
Poids moléculaire |
918.2 g/mol |
Nom IUPAC |
benzene;tetraphenylstibanium;tin(4+);bromide;thiocyanate |
InChI |
InChI=1S/7C6H5.CHNS.BrH.Sb.Sn/c7*1-2-4-6-5-3-1;2-1-3;;;/h7*1-5H;3H;1H;;/q;;;;3*-1;;;+1;+4/p-2 |
Clé InChI |
HEWUFFBLBYRHIE-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-].[Br-].[Sn+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


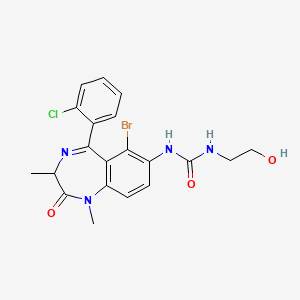
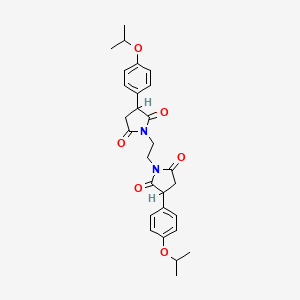



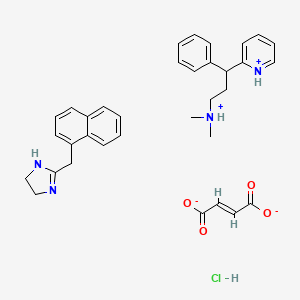
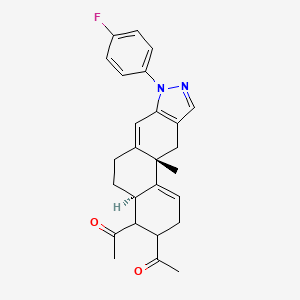
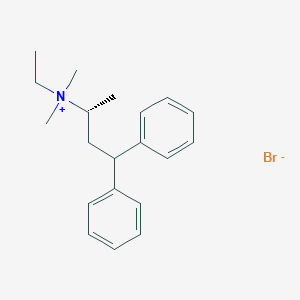
![2-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(2-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12726562.png)

